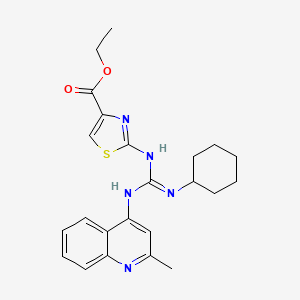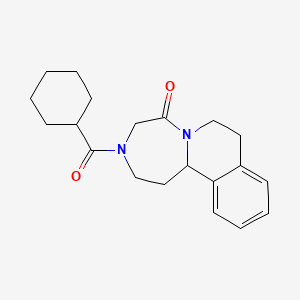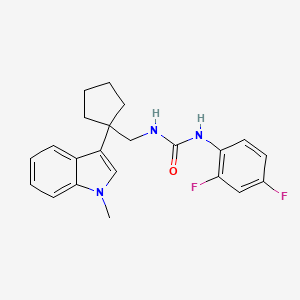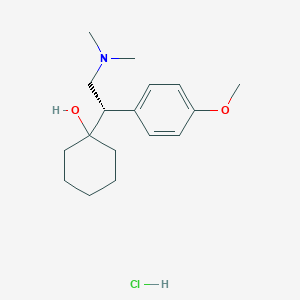
Venlafaxine hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Venlafaxine hydrochloride, (S)-, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant. It is particularly effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . Venlafaxine hydrochloride, (S)-, is known for its dual mechanism of action, which involves the inhibition of both serotonin and norepinephrine reuptake, making it a unique and potent antidepressant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride, (S)-, can be synthesized through various methods. One common approach involves the reduction of a cyano intermediate in the presence of Raney nickel, followed by formylation with formic acid and formaldehyde to yield venlafaxine, which is then converted into its hydrochloride salt . Another method involves the preparation of venlafaxine hydrochloride from venlafaxine base and hydrochloric acid gas in acetone .
Industrial Production Methods: Industrial production of venlafaxine hydrochloride, (S)-, often involves the wet granulation method using hydrophilic and hydrophobic polymers to create sustained-release matrix tablets. This method ensures a controlled release of the drug, improving patient compliance and therapeutic efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Venlafaxine hydrochloride, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and environmental degradation.
Common Reagents and Conditions:
Reduction: The reduction of venlafaxine typically involves hydrogenation in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions may occur during the synthesis of venlafaxine hydrochloride, particularly during the formylation step.
Major Products Formed: The major products formed from these reactions include O-desmethylvenlafaxine, which is an active metabolite of venlafaxine, and various degradation products that result from environmental processes .
Aplicaciones Científicas De Investigación
Venlafaxine hydrochloride, (S)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of venlafaxine hydrochloride, (S)-, involves the potentiation of neurotransmitter activity in the central nervous system. It selectively inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their mood-stabilizing effects . The active metabolite, O-desmethylvenlafaxine, also contributes to its therapeutic effects .
Comparación Con Compuestos Similares
Desvenlafaxine: A synthetic form of the major active metabolite of venlafaxine.
Duloxetine: Known for its analgesic properties and use in treating generalized anxiety disorder and diabetic neuropathy.
Milnacipran: Approved for the treatment of fibromyalgia and major depressive episodes.
Levomilnacipran: Similar to milnacipran but with different pharmacokinetic properties.
Venlafaxine hydrochloride, (S)-, stands out due to its well-established efficacy and safety profile, making it a valuable option in the treatment of various psychiatric conditions.
Propiedades
Número CAS |
93413-45-7 |
|---|---|
Fórmula molecular |
C17H28ClNO2 |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m1./s1 |
Clave InChI |
QYRYFNHXARDNFZ-PKLMIRHRSA-N |
SMILES isomérico |
CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
SMILES canónico |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)

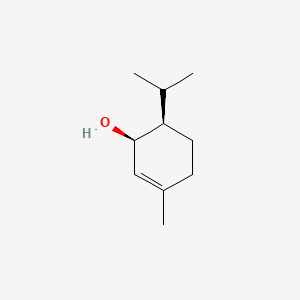
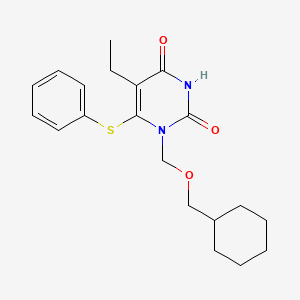
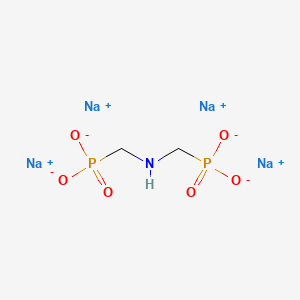
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
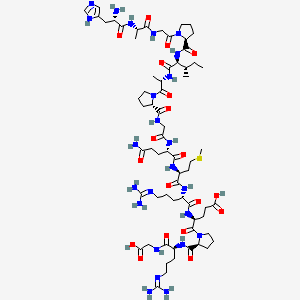

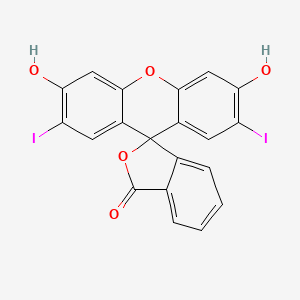

![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
